molecular formula C13H21NO3S B4475380 N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide

N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide

Cat. No.: B4475380
M. Wt: 271.38 g/mol
InChI Key: YMGWBOUTUFSYSQ-UHFFFAOYSA-N
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Description

N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide is a chemical compound with the molecular formula C14H23NO3S, offered as a high-purity building block for research and development applications . This specialized benzenesulfonamide derivative is designed for use in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of more complex molecules . The structural motif of the benzenesulfonamide group is found in compounds with significant biological activity; for instance, research into structurally related benzenesulfonamide derivatives has identified potent inhibitors of influenza hemagglutinin, which work by stabilizing the prefusion structure of the HA protein and preventing viral fusion with host cells . This mechanism highlights the potential of benzenesulfonamide-based compounds in developing novel anti-influenza agents, suggesting one potential research direction for this chemical scaffold . The compound's structure, which includes a 2,4,5-trimethylphenyl group and a 3-methoxypropyl side chain, contributes to its specific physicochemical properties and reactivity. Researchers can utilize this chemical in exploratory synthesis to develop new compounds for various investigative purposes. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-10-8-12(3)13(9-11(10)2)18(15,16)14-6-5-7-17-4/h8-9,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGWBOUTUFSYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide nitrogen exhibits moderate nucleophilicity, enabling reactions with electrophilic reagents. Key findings include:

a. Alkylation Reactions

  • The NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C), forming N-alkylated derivatives .

  • Example:

    R-SO2-NH-(CH2)3-OCH3+CH3IK2CO3R-SO2-N(CH3)-(CH2)3-OCH3+HI\text{R-SO}_2\text{-NH-(CH}_2\text{)}_3\text{-OCH}_3 + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{R-SO}_2\text{-N(CH}_3\text{)-(CH}_2\text{)}_3\text{-OCH}_3 + \text{HI}

    This reaction retains the sulfonamide’s structural integrity while modifying its electronic profile .

b. Acylation Reactions

  • Acetyl chloride or anhydrides react with the sulfonamide NH in the presence of pyridine, yielding N-acyl derivatives. These products show reduced hydrogen-bonding capacity, impacting solubility.

Electrophilic Aromatic Substitution

The 2,4,5-trimethylbenzene ring directs electrophiles to specific positions due to steric and electronic effects:

Electrophile Position Product Conditions
Nitronium ionPara to -SO₂3-Nitro derivativeHNO₃/H₂SO₄, 0–5°C
BromineOrtho to -CH₃6-Bromo derivativeBr₂/FeBr₃, 80°C
  • Methyl groups act as electron donors, activating the ring but introducing steric hindrance. Nitration occurs predominantly at the para position relative to the sulfonamide group .

Hydrolysis and Stability

The sulfonamide bond demonstrates stability under acidic and basic conditions, but prolonged exposure leads to cleavage:

a. Acidic Hydrolysis

  • Concentrated HCl (12M, reflux) cleaves the sulfonamide into 2,4,5-trimethylbenzenesulfonic acid and 3-methoxypropylamine:

    R-SO2-NH-(CH2)3-OCH3+H2OHClR-SO3H+H2N-(CH2)3-OCH3\text{R-SO}_2\text{-NH-(CH}_2\text{)}_3\text{-OCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-SO}_3\text{H} + \text{H}_2\text{N-(CH}_2\text{)}_3\text{-OCH}_3

b. Basic Hydrolysis

  • NaOH (6M, 100°C) yields similar products but requires extended reaction times (24+ hours).

Oxidation Reactions

The methoxypropyl side chain and methyl groups are susceptible to oxidation:

Oxidizing Agent Target Group Product
KMnO₄ (acidic)-OCH₃Carboxylic acid derivative
CrO₃/H₂SO₄Benzylic -CH₃Hydroxymethyl or ketone groups
  • Oxidation of the methoxy group generates a carboxylic acid, altering the compound’s polarity.

Coupling Reactions

The sulfonamide group facilitates metal-catalyzed cross-couplings:

a. Suzuki-Miyaura Coupling

  • Requires halogenation of the benzene ring (e.g., bromination) prior to coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

b. Ullmann-Type Reactions

  • Forms C–N bonds with aryl halides using CuI as a catalyst .

Thermodynamic and Kinetic Data

Key parameters from analogous sulfonamides :

Property Value Unit
ΔfG° (Formation Gibbs Energy)-230.08kJ/mol
ΔfH° (Enthalpy of Formation)-389.85kJ/mol
logP (Octanol-Water)1.245

These values suggest favorable reactivity under standard conditions, with moderate hydrophobicity influencing solubility .

Mechanistic Insights

  • Nucleophilic Substitution : The sulfonamide NH’s lone pair attacks electrophiles, stabilized by resonance with the SO₂ group .

  • Electrophilic Aromatic Substitution : Methyl groups direct electrophiles via inductive effects, while steric hindrance limits reactivity at crowded positions.

This compound’s multifunctional design enables diverse reactivity, making it valuable for pharmaceutical and materials science applications.

Scientific Research Applications

N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the methoxy-propyl chain and trimethylbenzene moiety may interact with other biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its 2,4,5-trimethylbenzene core and 3-methoxypropyl side chain. Below is a comparison with structurally related sulfonamides:

Compound Substituents Molecular Weight Key Properties/Activities Reference
N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide 2,4,5-trimethyl + 3-methoxypropyl Not reported Hypothesized enhanced lipophilicity
3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide 3-amino + 4-methyl + 3-methoxypropyl 258.34 g/mol Intermediate for drug synthesis
N-(2,3-Dimethylphenyl)benzenesulfonamide 2,3-dimethylphenyl 259.35 g/mol Antibacterial activity (MIC: 12.5–50 µg/mL)
Bensulide (S-ester of N-(2-mercaptoethyl)benzenesulfonamide) Phosphorodithioate ester 397.47 g/mol Inhibits plant/mammalian tumor cell proliferation (IC50 < 10⁻⁴ M)
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide Thiazolidinone + dual methoxy groups Not reported Potential enzyme inhibition (structural complexity)

Key Observations :

  • Bioactivity : Unlike bensulide or N-(2,3-dimethylphenyl)benzenesulfonamide , the target compound lacks reported cytotoxic or antimicrobial data, highlighting a research gap.
  • Synthetic Utility: The 3-methoxypropyl chain may enhance solubility in polar solvents compared to bulkier substituents (e.g., thiazolidinone derivatives ).
Pharmacological and Industrial Relevance
  • Antitumor Potential: Bensulide’s activity against EL-4 and L1210 tumor cells (IC50 < 10⁻⁴ M) suggests that sulfonamides with optimized substituents (e.g., methoxypropyl groups) could exhibit similar or improved cytotoxicity.
  • Antibacterial Activity: N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives show moderate activity against Staphylococcus aureus and Escherichia coli , implying that the 2,4,5-trimethyl variant may require functional group modifications (e.g., amino or halogen additions) for enhanced efficacy.
Physicochemical Properties
  • Solubility : The methoxypropyl side chain may confer better aqueous solubility than purely alkyl chains (e.g., methyl or ethyl groups in simpler sulfonamides ).
  • Stability: Sulfonamides with electron-withdrawing groups (e.g., thiazolidinone ) are typically more stable under acidic conditions, whereas the target compound’s electron-donating methyl/methoxy groups may reduce hydrolytic stability.

Biological Activity

N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing on a variety of research sources.

Chemical Structure and Synthesis

The compound's structure features a sulfonamide group attached to a trimethyl-substituted benzene ring with a methoxy-propyl side chain. The synthesis typically involves the reaction of an amine with 3-methoxy-2,4,5-trimethylbenzenesulfonyl chloride, leading to various derivatives with differing biological activities .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have indicated that related sulfonamides possess significant antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli and S. aureus .
  • Anti-inflammatory Effects : Sulfonamide derivatives have been evaluated for their anti-inflammatory potential. Compounds similar to this compound have demonstrated efficacy in reducing carrageenan-induced edema in animal models .
  • Trypanocidal Activity : Research has identified related compounds as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite responsible for human African trypanosomiasis (HAT). The lead compound DDD85646 showed an IC50 of 0.002 μM against T. brucei NMT and was effective in mouse models at doses of 12.5 mg/kg .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt various biochemical pathways essential for microbial growth and inflammation response.

Case Studies

  • Trypanocidal Efficacy : In a study involving mouse models infected with T. b. brucei, treatment with DDD85646 led to complete parasitemia clearance at doses of 12.5 mg/kg administered twice daily for four days. This highlights the compound's potential as a therapeutic agent for HAT .
  • Antimicrobial Evaluation : A series of benzenesulfonamides were synthesized and tested for antimicrobial activity against several pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications to the sulfonamide structure can enhance efficacy .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (mg/mL)Reference
This compoundAntimicrobial6.72
DDD85646Trypanocidal0.002
Compound 4dAntimicrobial6.72
Compound 4hAntimicrobial6.63

Table 2: Pharmacokinetic Properties

ParameterValue
Oral Bioavailability19%
Volume of Distribution0.4 L/kg
Half-life1.2 hours
Blood Clearance6 mL/min/kg

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 2,4,5-trimethylbenzenesulfonyl chloride and 3-methoxypropylamine. Key parameters include:

  • Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

  • Solvent : Use anhydrous dichloromethane or THF to enhance reactivity .

  • Catalyst : Triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

    Parameter Optimal Range
    Reaction Temperature0–5°C (initial step)
    SolventAnhydrous DCM or THF
    Catalyst (Et₃N)1.2–1.5 equivalents
    Yield65–80% (after purification)

Q. How can the purity and structural integrity of this sulfonamide be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column (e.g., Waters XBridge, 5 μm) with methanol/water (70:30 v/v) mobile phase; retention time ~8.2 min .
  • NMR : Confirm methoxy (–OCH₃) protons at δ 3.2–3.4 ppm (singlet) and sulfonamide NH at δ 5.8–6.1 ppm (broad) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 316.1 (calculated for C₁₄H₂₁NO₃S) .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Shake-Flask Method : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–10). Use UV-Vis spectroscopy (λ = 254 nm) for quantification .
  • Key Findings :

  • High solubility in DMSO (>50 mg/mL).
  • Poor aqueous solubility (<0.1 mg/mL at pH 7), requiring formulation with co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl/methoxy groups) influence the compound’s stability under thermal or photolytic conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Degradation onset at ~180°C, indicating thermal stability up to 150°C .
  • Photostability : Expose to UV light (λ = 365 nm) for 48 hours; monitor decomposition via HPLC. Methoxy groups enhance stability compared to unsubstituted analogs .
    • Data Contradiction : Some studies report reduced stability in acidic media (pH <4) due to sulfonamide hydrolysis, conflicting with predictions based on electron-donating methyl groups. Further kinetic studies are needed .

Q. What strategies resolve discrepancies in bioactivity data across different assay conditions?

  • Case Study : Inconsistent IC₅₀ values in enzyme inhibition assays may arise from:

  • Protein Binding : Pre-incubate compound with bovine serum albumin (BSA) to assess non-specific binding .
  • Redox Interference : Add antioxidants (e.g., ascorbic acid) to mitigate false positives in cell-based assays .
    • Statistical Approach : Use multivariate analysis (e.g., PCA) to isolate variables (pH, temperature) affecting bioactivity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Docking Workflow :

Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).

Target Selection : Retrieve kinase X-ray structures (e.g., PDB: 1ATP).

Binding Affinity : AutoDock Vina predicts strong hydrogen bonding with hinge regions (ΔG ≈ -9.2 kcal/mol) .

  • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. What are the challenges in analyzing trace-level degradation products of this sulfonamide in environmental samples?

  • Analytical Protocol :

  • SPE Extraction : Use Oasis HLB cartridges (pH 7) for wastewater samples; elute with methanol .
  • LC-MS/MS : MRM transitions for parent (m/z 316.1 → 184.0) and degradation products (m/z 272.1 → 138.0) .
    • Limitations : Matrix effects (e.g., humic acids) reduce sensitivity; employ isotope dilution (e.g., ¹³C-labeled internal standards) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.